Methyl 4-fluorobenzene-1-sulfonate chemical properties and reactivity
Methyl 4-fluorobenzene-1-sulfonate chemical properties and reactivity
An In-depth Technical Guide to Methyl 4-fluorobenzene-1-sulfonate: Properties, Reactivity, and Synthetic Utility
Introduction
Methyl 4-fluorobenzene-1-sulfonate is a sulfonate ester that serves as a potent and efficient methylating agent in organic synthesis. Belonging to the class of aryl sulfonates, it is structurally characterized by a methyl group attached to the oxygen of a 4-fluorobenzenesulfonate moiety. This arrangement creates a highly reactive electrophilic methyl center due to the exceptional leaving group ability of the 4-fluorobenzenesulfonate anion. For researchers and professionals in drug development and fine chemical synthesis, this reagent offers a valuable tool for the strategic introduction of methyl groups, a common modification to modulate the biological activity, solubility, and metabolic stability of molecules. This guide provides a comprehensive overview of its chemical properties, explores the mechanistic basis of its reactivity, and details its practical application in synthetic protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. These characteristics govern its handling, purification, and analytical verification.
Core Chemical Identity
The structure of Methyl 4-fluorobenzene-1-sulfonate features a central sulfur atom double-bonded to two oxygen atoms, single-bonded to an oxygen atom of the methyl ester, and single-bonded to a para-fluorinated benzene ring.
Caption: Molecular structure of Methyl 4-fluorobenzene-1-sulfonate.
Physicochemical Properties
The key physical and chemical identifiers for Methyl 4-fluorobenzene-1-sulfonate are summarized below.
| Property | Value |
| Molecular Formula | C₇H₇FO₃S |
| Molecular Weight | 190.19 g/mol |
| CAS Number | 565-45-7 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Methyl 4-fluorobenzene-1-sulfonate.
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring. A sharp singlet will appear in the upfield region (typically ~3.5-4.0 ppm) corresponding to the three protons of the methyl ester group.
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¹³C NMR: The carbon NMR will display signals for the methyl carbon, and four distinct signals for the aromatic carbons due to the fluorine substituent and the sulfonate group.
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IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions). Additional peaks will indicate the C-F bond and aromatic C-H and C=C bonds.[1]
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Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z 190, along with characteristic fragmentation patterns corresponding to the loss of the methyl group or the entire sulfonate moiety.[2][3]
Reactivity and Mechanistic Considerations
The synthetic utility of Methyl 4-fluorobenzene-1-sulfonate is dictated by its electronic structure, which renders it a powerful methylating agent through a nucleophilic substitution mechanism.
The 4-Fluorobenzenesulfonate Anion as a Nucleofuge
A leaving group, or nucleofuge, is a molecular fragment that detaches with a pair of electrons during a reaction.[4] The effectiveness of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups because they can stabilize the negative charge they acquire upon departure.[5][6] The 4-fluorobenzenesulfonate anion is the conjugate base of a strong acid (4-fluorobenzenesulfonic acid), making it a very weak base and thus an excellent leaving group.[6] Its stability is derived from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance.[6]
The presence of the fluorine atom at the para position exerts a strong electron-withdrawing inductive effect. This effect further stabilizes the resulting sulfonate anion, making it an even better leaving group compared to an unsubstituted benzenesulfonate.
Reaction Profile: SN2 Methylation
The primary mode of reactivity for Methyl 4-fluorobenzene-1-sulfonate is as an electrophile in SN2 (bimolecular nucleophilic substitution) reactions.[7] The sulfonate group strongly withdraws electron density from the attached methyl group, making the methyl carbon highly electron-deficient and an attractive target for nucleophiles.
The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic methyl carbon, proceeding through a single, concerted transition state where the nucleophile-carbon bond forms simultaneously as the carbon-leaving group bond breaks.[7] This pathway is favored for methyl electrophiles due to the minimal steric hindrance.
Caption: Generalized SN2 mechanism for methylation.
Synthetic Applications and Protocols
The high reactivity and efficiency of Methyl 4-fluorobenzene-1-sulfonate make it a superior choice for methylation reactions where milder reagents like methyl iodide may be too slow or require harsh conditions.
Application as a Methylating Agent
This reagent is highly effective for the methylation of a wide range of nucleophiles, including:
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O-Methylation: Alcohols and phenols can be converted to their corresponding methyl ethers.
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N-Methylation: Primary and secondary amines, as well as nitrogen-containing heterocycles, can be methylated to form secondary and tertiary amines or quaternary ammonium salts.
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S-Methylation: Thiols are readily converted to thioethers.
These transformations are fundamental in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
Detailed Experimental Protocol: N-Methylation of 4-Chloroaniline
This protocol describes a representative procedure for the methylation of an aromatic amine, a common step in pharmaceutical synthesis.
Objective: To synthesize N-methyl-4-chloroaniline.
Materials:
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Methyl 4-fluorobenzene-1-sulfonate (1.0 equiv)
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4-Chloroaniline (1.0 equiv)
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Potassium carbonate (K₂CO₃, 1.5 equiv)
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-chloroaniline (1.0 equiv) and anhydrous acetonitrile.
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Causality: An inert atmosphere (nitrogen) is crucial to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvent is used because water can act as a competing nucleophile, hydrolyzing the methylating agent.
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-
Addition of Base: Add potassium carbonate (1.5 equiv) to the solution.
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Causality: Potassium carbonate is a mild, non-nucleophilic base. Its role is to deprotonate the aniline starting material, generating the more nucleophilic anilide anion in situ. This significantly accelerates the rate of the SN2 reaction. An excess is used to ensure complete deprotonation.
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-
Addition of Methylating Agent: While stirring, add Methyl 4-fluorobenzene-1-sulfonate (1.0 equiv) to the mixture.
-
Causality: The reagent is added after the base to ensure the nucleophile is readily available for reaction.
-
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. TLC is a critical in-process control to determine when the starting material has been consumed, preventing over-reaction or unnecessarily long reaction times.
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-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Causality: The solid base and salts are removed by filtration. The solvent is removed to concentrate the product before extraction.
-
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts), water, and brine.
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Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine (saturated NaCl solution) helps to break any emulsions and begins the process of drying the organic layer.
-
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude product by silica gel column chromatography.
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Causality: Anhydrous MgSO₄ removes residual water from the organic solvent. Column chromatography is a standard method for purifying organic compounds to obtain the final, high-purity N-methyl-4-chloroaniline.
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Synthesis of Methyl 4-fluorobenzene-1-sulfonate
The reagent is typically prepared from its corresponding sulfonyl chloride.
Synthetic Workflow
The synthesis is a straightforward esterification reaction between 4-fluorobenzenesulfonyl chloride and methanol in the presence of a non-nucleophilic base.
Caption: Synthetic route to Methyl 4-fluorobenzene-1-sulfonate.
Experimental Protocol: Synthesis
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Setup: A solution of 4-fluorobenzenesulfonyl chloride (1.0 equiv) in a suitable solvent like dichloromethane is cooled in an ice bath.
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Causality: Cooling the reaction controls the exothermic nature of the esterification and prevents potential side reactions.
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-
Addition: Methanol (1.1 equiv) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equiv) are added dropwise.
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Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the acid from catalyzing unwanted side reactions or creating an equilibrium that disfavors product formation.
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-
Reaction: The mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
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Workup: The reaction mixture is washed with dilute HCl (to remove excess base), water, and brine. The organic layer is then dried and concentrated to yield the product.
Safety and Handling
Methyl 4-fluorobenzene-1-sulfonate is a reactive alkylating agent and must be handled with appropriate precautions. Similar compounds, such as methyl trifluoromethanesulfonate and methyl fluorosulfonate ("magic methyl"), are known to be extremely toxic and corrosive.[8][9]
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Hazards: Assumed to be toxic upon inhalation, ingestion, and skin contact. It is a potential corrosive and can cause severe irritation or burns to the eyes, skin, and respiratory tract.[10]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
Conclusion
Methyl 4-fluorobenzene-1-sulfonate stands out as a highly effective methylating agent due to the excellent leaving group ability of the resonance-stabilized and inductively activated 4-fluorobenzenesulfonate anion. Its reactivity, primarily governed by the SN2 mechanism, allows for the efficient methylation of a wide array of nucleophiles under relatively mild conditions. For scientists engaged in the synthesis of complex organic molecules, particularly in the field of drug discovery, this reagent provides a reliable and powerful tool for introducing methyl groups, enabling the systematic modification and optimization of lead compounds. Proper understanding of its properties, reactivity, and handling requirements is paramount to its safe and successful application in the laboratory.
References
- Vertex AI Search. Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions. Accessed March 7, 2026.
-
PubChem. 4-fluoro-N-methylbenzene-1-sulfonamide | C7H8FNO2S | CID 2440054. [Link]. Accessed March 7, 2026.
-
Brocklesby, K. L., Waby, J. S., Cawthorne, C., & Smith, G. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. Tetrahedron Letters, 59(13), 1249-1252. [Link]. Accessed March 7, 2026.
-
Wang, Y., et al. (2025). Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. Industrial Chemistry & Materials. [Link]. Accessed March 7, 2026.
-
ResearchGate. (2025). The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s. [Link]. Accessed March 7, 2026.
- Google Patents. (1990). US4891155A - Preparation of alkyl aryl sulfonate concentrates having low viscosity. . Accessed March 7, 2026.
-
The Royal Society of Chemistry. Supporting Information. [Link]. Accessed March 7, 2026.
-
Al-Abed, Y., et al. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(8), 599-610. [Link]. Accessed March 7, 2026.
-
Wikipedia. Leaving group. [Link]. Accessed March 7, 2026.
-
MDPI. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]. Accessed March 7, 2026.
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]. Accessed March 7, 2026.
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]. Accessed March 7, 2026.
-
NIST. Methyl 4-fluorobenzoate - the NIST WebBook. [Link]. Accessed March 7, 2026.
-
NIST. Benzene, 1-fluoro-4-(methylsulfonyl)- - the NIST WebBook. [Link]. Accessed March 7, 2026.
-
PubChem. Fluoromethyl 4-methylbenzenesulfonate | C8H9FO3S | CID 13862289. [Link]. Accessed March 7, 2026.
-
Master Organic Chemistry. (2026). What Makes A Good Leaving Group?. [Link]. Accessed March 7, 2026.
- Google Patents. (1981). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides. . Accessed March 7, 2026.
-
Wikipedia. Methyl fluorosulfonate. [Link]. Accessed March 7, 2026.
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [Link]. Accessed March 7, 2026.
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]. Accessed March 7, 2026.
-
Chemistry LibreTexts. (2023). Leaving Groups. [Link]. Accessed March 7, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. files.eric.ed.gov [files.eric.ed.gov]
- 3. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 4. Leaving group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. Methyl fluorosulfonate - Wikipedia [en.wikipedia.org]
- 9. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
